molecular formula C7H5Br2NO2 B051390 4-Bromo-1-(bromomethyl)-2-nitrobenzene CAS No. 82420-34-6

4-Bromo-1-(bromomethyl)-2-nitrobenzene

Cat. No. B051390
Key on ui cas rn: 82420-34-6
M. Wt: 294.93 g/mol
InChI Key: NHSJBMQFFQYDGQ-UHFFFAOYSA-N
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Patent
US07642276B2

Procedure details

To a solution of 4-bromo-1-(bromomethyl)-2-nitrobenzene (0.60 g) in tetrahydrofuran (10 ml) was added 4-fluorothiophenol (1.2 ml) and diisopropylethylamine (0.45 ml). After stirring for 2 h the mixture was concentrated under vacuum and purified by column chromatography on silica, eluting with petroleum ether (40-60°):dichloromethane (9:1 to 8:1) to give the title compound (0.52 g).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]Br)=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.[F:13][C:14]1[CH:19]=[CH:18][C:17]([SH:20])=[CH:16][CH:15]=1.C(N(C(C)C)CC)(C)C>O1CCCC1>[F:13][C:14]1[CH:19]=[CH:18][C:17]([S:20][CH2:8][C:5]2[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][C:4]=2[N+:10]([O-:12])=[O:11])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CBr)[N+](=O)[O-]
Name
Quantity
1.2 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)S
Name
Quantity
0.45 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 h the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica
WASH
Type
WASH
Details
eluting with petroleum ether (40-60°)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)SCC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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